molecular formula C15H18N4O2 B2701609 1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole CAS No. 391229-97-3

1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole

Cat. No.: B2701609
CAS No.: 391229-97-3
M. Wt: 286.335
InChI Key: ZMHQKQYKHPKLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole is a complex organic compound featuring a pyrrolidine ring fused with an imidazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and pyrrolidinyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole is unique due to the presence of both nitro and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-benzyl-2-methyl-4-nitro-5-pyrrolidin-1-ylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12-16-14(19(20)21)15(17-9-5-6-10-17)18(12)11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHQKQYKHPKLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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